molecular formula C4H9N5 B3154452 2H-Tetrazole-5-methanamine, 2-ethyl- CAS No. 777014-89-8

2H-Tetrazole-5-methanamine, 2-ethyl-

Cat. No. B3154452
CAS RN: 777014-89-8
M. Wt: 127.15 g/mol
InChI Key: WECYSIGVSIVVIL-UHFFFAOYSA-N
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Description

2H-Tetrazole-5-methanamine, also known as 2H-tetrazol-5-ylmethanamine, is a chemical compound with the molecular formula C2H5N5 . It has a molecular weight of 99.095 .


Synthesis Analysis

While specific synthesis methods for 2H-Tetrazole-5-methanamine, 2-ethyl- were not found, a related compound, phenyl (2H-tetrazol-5-yl)methanamine derivatives, were synthesized by the reaction of α-amino nitrile with sodium azide and ZnCl2 in the presence of isopropyl alcohol .


Molecular Structure Analysis

The molecular structure of 2H-Tetrazole-5-methanamine consists of a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom, attached to a methanamine group .


Physical And Chemical Properties Analysis

2H-Tetrazole-5-methanamine has a density of 1.5±0.1 g/cm3, a boiling point of 316.5±44.0 °C at 760 mmHg, and a melting point of 265ºC . Its flash point is 171.0±15.6 °C, and it has a vapor pressure of 0.0±0.7 mmHg at 25°C .

Mechanism of Action

Target of Action

The primary targets of 2H-Tetrazole-5-methanamine, 2-ethyl- are fungi, specifically Candida albicans and Aspergillus niger . These fungi are common pathogens responsible for causing opportunistic fungal infections in human beings .

Mode of Action

The compound interacts with its targets through non-covalent interactions . It has been found to have significant antifungal activity . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the fungi .

Biochemical Pathways

It is known that the compound interacts with many enzymes and receptors in organisms . This interaction results in a wide range of biological properties, including antifungal activity .

Pharmacokinetics

It is known that tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects . This suggests that the compound may have good bioavailability.

Result of Action

The result of the compound’s action is the inhibition of the growth and proliferation of fungi . This makes it a potent antifungal agent. In addition, some derivatives of the compound have shown significant cytotoxic effects .

Action Environment

The action of 2H-Tetrazole-5-methanamine, 2-ethyl- can be influenced by various environmental factors. For instance, patients treated with immunosuppressive agents, broad-spectrum antibiotics, antineoplastic agents, and anti-HIV agents, as well as those undergoing extensive surgery or other invasive procedures, are at higher risk of contracting a systemic mycosis . This suggests that the compound’s action, efficacy, and stability may be influenced by the patient’s health status and the presence of other medications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2H-Tetrazole-5-methanamine, 2-ethyl- is its ease of synthesis. The compound can be synthesized using simple and readily available starting materials. Another advantage is its versatility in the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential instability under certain conditions. This can lead to difficulties in handling and storage.

Future Directions

There are several future directions for the use of 2H-Tetrazole-5-methanamine, 2-ethyl-. One potential direction is the development of new tetrazole-based ligands for use in coordination chemistry. These ligands have potential applications in the design of new catalysts and materials. Another potential direction is the use of this compound in the development of new drugs and therapies. Further studies are needed to fully understand the potential applications of this compound in scientific research.
In conclusion, 2H-Tetrazole-5-methanamine, 2-ethyl- is a tetrazole derivative that has potential applications in scientific research. It is mainly used as a building block in the synthesis of various organic compounds. The compound has unique properties that make it a potential candidate for use in the development of new drugs and therapies. Further studies are needed to fully understand the potential applications of this compound in different fields.

Scientific Research Applications

2H-Tetrazole-5-methanamine, 2-ethyl- has been extensively studied for its potential applications in scientific research. It is mainly used as a building block in the synthesis of various organic compounds. It has been used in the synthesis of tetrazole-based ligands, which have potential applications in the field of coordination chemistry. These ligands have been studied for their potential applications in the design of new catalysts and materials.

Safety and Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . If irritation persists, seek medical attention .

properties

IUPAC Name

(2-ethyltetrazol-5-yl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9N5/c1-2-9-7-4(3-5)6-8-9/h2-3,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECYSIGVSIVVIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1N=C(N=N1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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